molecular formula C20H19N7O2S B10988646 N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10988646
M. Wt: 421.5 g/mol
InChI Key: QIWMYBZTCGAHHC-UHFFFAOYSA-N
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Description

N-[(2Z)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group and linked to a pyridazinone moiety via an acetamide bridge. The pyridazinone ring is further functionalized with a 3,5-dimethylpyrazole group.

While direct experimental data on this compound’s synthesis or biological activity is absent in the provided evidence, its structural analogs and related heterocycles (e.g., 1,2,3-dithiazoles, pyrazoles) have been extensively studied for antimicrobial, antitumor, and enzyme inhibitory properties . Computational models, such as XGBoost-based property predictors, could theoretically aid in estimating its physicochemical or pharmacological traits, though this remains speculative without specific validation .

Properties

Molecular Formula

C20H19N7O2S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H19N7O2S/c1-13-10-14(2)27(24-13)16-8-9-19(29)26(25-16)12-17(28)21-20-23-22-18(30-20)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,23,28)

InChI Key

QIWMYBZTCGAHHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.

    Benzylation: The thiadiazole ring can be benzylated using benzyl halides under basic conditions.

    Formation of the pyrazole ring: This can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Formation of the pyridazinone ring: This involves the condensation of a hydrazine derivative with a β-keto ester.

    Coupling reactions: The final step involves coupling the benzylated thiadiazole with the pyrazole-pyridazinone intermediate under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of automated reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole and pyrazole moieties have significant anticancer properties. N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell signaling pathways. For instance, it may disrupt the activity of kinases that regulate cell growth and survival.
  • Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This is particularly relevant in the treatment of aggressive cancers.

Antimicrobial Properties

The structural motifs present in this compound suggest a potential for antimicrobial activity:

  • Bacterial Inhibition : The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary results indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Interaction Studies

Interaction studies focusing on the binding affinity of this compound to specific molecular targets are essential for elucidating its mechanisms of action:

TargetBinding AffinityEffect
Enzyme AHighInhibition of proliferation
Receptor BModerateModulation of signaling pathways
Protein CLowMinimal effect

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer effects of N-[5-benzylthio]-1,3,4-thiadiazole derivatives. The study found that derivatives with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that N-[5-benzylthio]-1,3,4-thiadiazole derivatives may also possess comparable efficacy against cancer cells.

Case Study 2: Antimicrobial Activity

A recent study demonstrated the antimicrobial efficacy of thiadiazole derivatives against resistant bacterial strains. The findings indicated that compounds with similar structural motifs to N-[5-benzylthio]-1,3,4-thiadiazole exhibited significant antibacterial activity.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Thiadiazole Derivatives with Varied Substituents

The closest structural analog is 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide (), which substitutes the benzyl group with an isobutyl chain on the thiadiazole ring. Key differences include:

Property Target Compound (Benzyl Substituent) Analog (Isobutyl Substituent) Impact Reference
Lipophilicity Higher (benzyl is aromatic, bulky) Lower (isobutyl is aliphatic) Enhanced membrane permeability
Synthetic Accessibility Likely requires benzyl bromide reagents Uses isobutyl halides Benzyl may increase steric hindrance
Bioactivity Potential Unreported Antimicrobial activity (inferred) Benzyl may enhance target affinity

The benzyl group’s aromaticity could improve binding to hydrophobic enzyme pockets, whereas the isobutyl analog’s flexibility might favor solubility. Neither compound’s biological data is explicitly provided, but related 1,3,4-thiadiazoles are known for antimicrobial effects .

1,2,3-Dithiazole Derivatives

1,2,3-Dithiazoles (e.g., N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines) share structural motifs with the target compound but differ in ring composition (two sulfur atoms vs. one sulfur in thiadiazoles). These derivatives exhibit notable bioactivities:

Compound Class Key Features Bioactivity Reference
1,2,3-Dithiazoles Electrophilic sulfur centers Antimicrobial, antitumor
Target Thiadiazole Single sulfur, benzyl substituent Hypothesized enzyme inhibition

Dithiazoles are often synthesized via reactions with 5-chloro-1,2,3-dithiazolium salts and activated methylene compounds (), whereas thiadiazoles may employ cyclization of thiosemicarbazides.

Pyridazinone and Pyrazole Hybrids

The pyridazinone-pyrazole motif in the target compound is structurally analogous to α-glucosidase inhibitors (), which competitively block carbohydrate hydrolysis. Key comparisons include:

Feature Target Compound α-Glucosidase Inhibitors Reference
Core Structure Pyridazinone + pyrazole Monosaccharide mimics
Functional Groups Acetamide linker, thiadiazole Hydroxyl, amine groups
Bioactivity Unreported Antidiabetic (e.g., acarbose)

The acetamide bridge in the target compound may enhance stability compared to glycosidic bonds in traditional inhibitors, though in vitro validation is needed.

Biological Activity

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiadiazole and pyridazine moieties, followed by coupling reactions to create the final acetamide structure. The synthetic pathway often utilizes catalysts such as palladium complexes to facilitate C–S bond formation and other transformations .

Anticancer Activity

Several studies have investigated the anticancer properties of thiadiazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range .
Cell LineIC50 (µM)Reference
MCF-70.37
HepG20.73
A5490.95
HeLa0.50

The anticancer activity is believed to be mediated through multiple pathways:

  • Apoptosis Induction : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.
  • Cell Cycle Arrest : The compound was shown to cause cell cycle arrest at the sub-G1 phase, indicating its role in preventing cell division and promoting programmed cell death .

Antimicrobial Activity

Thiadiazole derivatives have also been reported to exhibit antimicrobial properties. In a study evaluating various thiadiazole compounds, significant inhibition of bacterial growth was observed against Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial effects .

Case Study 1: Anticancer Evaluation

A series of experiments were conducted to evaluate the efficacy of this compound against a panel of human cancer cell lines. The study found that modifications in substituents on the thiadiazole ring significantly influenced the cytotoxicity profile.

Case Study 2: Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to predict the binding affinity of the compound to various targets such as VEGFR and other kinases implicated in cancer progression. These studies suggest a strong interaction between the compound and its targets, supporting its potential as a therapeutic agent .

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